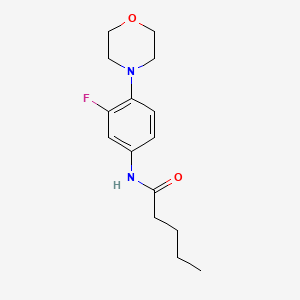

N-(3-fluoro-4-morpholinophenyl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

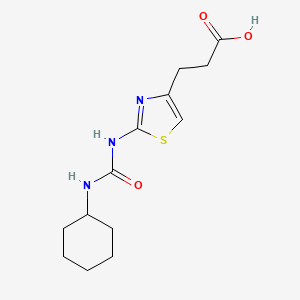

“N-(3-fluoro-4-morpholinophenyl)pentanamide” is a chemical compound with the molecular formula C15H21FN2O2 and a molecular weight of 280.34 . It is an important intermediate in the synthesis of certain pharmaceuticals .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This is followed by the reduction of its nitro group with Fe/NH4Cl . Another method involves the reaction of methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is subsequently converted to "this compound" .Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions to form new compounds. For instance, it can react with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates to produce a series of new sulfonamides and carbamates, respectively .Applications De Recherche Scientifique

Biochemical Applications

N-(3-fluoro-4-morpholinophenyl)pentanamide and its derivatives have been explored for their biochemical properties and applications. For instance, studies on differential polarized phase fluorometry have utilized related compounds to investigate depolarizing rotations in lipid bilayers, offering insights into the behavior of fluorophores within biological membranes (Lakowicz, Prendergast, & Hogen, 1979). Such research contributes to our understanding of membrane dynamics and the function of embedded molecules.

Molecular Biology Applications

In molecular biology, morpholino oligomers , a category to which this compound is related, have shown promise in modulating gene expression . Studies have demonstrated the potential of these compounds in dystrophin restoration for Duchenne muscular dystrophy patients through systemic phosphorodiamidate morpholino oligomer treatment, highlighting their therapeutic applications in genetic disorders (Çırak et al., 2011).

Pharmacological Applications

Pharmacologically, certain derivatives have been evaluated for their efficacy in cancer treatment, with synthesis research aiming at producing potent molecules for therapeutic use. A study on the synthesis of a key intermediate of atorvastatin showcases the pharmaceutical synthesis applications of compounds within this chemical family (Zhou Kai, 2010). Additionally, lysosome-targetable fluorescent probes for imaging trivalent cations in living cells have been developed using morpholine-type naphthalimide chemsensors, indicating the utility of these compounds in cellular imaging and diagnostics (Ye et al., 2019).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for “N-(3-fluoro-4-morpholinophenyl)pentanamide” is not available in the retrieved papers, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Propriétés

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYZBMBIOMIRMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)

![6-Tert-butyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2775500.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)

![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)

![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)

![N-(4-chloro-2-methylphenyl)-2-[2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2775516.png)

![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)

![N-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2775522.png)